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Compound of Interest

Compound Name:
(5-methyl-1H-pyrazol-1-yl)acetic

acid

Cat. No.: B065067 Get Quote

An In-depth Technical Guide to the Solubility and Stability of (5-Methyl-1H-pyrazol-1-yl)acetic
Acid

Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged

scaffold" due to its presence in a multitude of approved drugs and biologically active

compounds.[1][2] Derivatives of this five-membered diazole ring system exhibit a vast spectrum

of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral

properties.[3][4][5] The therapeutic success of pyrazole-containing drugs like Celecoxib and

Sildenafil underscores the continued interest in novel analogues.[1][2]

(5-Methyl-1H-pyrazol-1-yl)acetic acid (MPAA) is one such derivative, featuring a methyl

group and an acetic acid moiety attached to the pyrazole core. These functional groups are

anticipated to modulate the molecule's physicochemical properties, which are paramount for its

journey from a laboratory curiosity to a potential therapeutic agent. Understanding the solubility

and stability of MPAA is a non-negotiable prerequisite for any meaningful drug development

program. These parameters dictate its absorption, distribution, metabolism, and excretion

(ADME) profile, as well as its formulation possibilities and shelf-life.

This technical guide provides a comprehensive examination of the critical solubility and stability

characteristics of (5-Methyl-1H-pyrazol-1-yl)acetic acid. It is designed for researchers,
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scientists, and drug development professionals, offering not just protocols, but the scientific

rationale behind them to ensure robust and reliable data generation.

Physicochemical Properties of (5-Methyl-1H-
pyrazol-1-yl)acetic acid
A foundational understanding of the molecule's basic properties is the first step in any pre-

formulation assessment.

Property Value Source

IUPAC Name
(5-Methyl-1H-pyrazol-1-

yl)acetic acid
N/A

CAS Number 180741-44-0 [6][7]

Molecular Formula C₆H₈N₂O₂ [6]

Molecular Weight 140.14 g/mol [6]

2D Structure N/A

Note: The 2D structure is a representative image.

The structure of MPAA contains both a weakly basic pyrazole ring and an acidic carboxylic acid

group. This amphoteric nature suggests that its aqueous solubility will be highly dependent on

pH.

Aqueous Solubility Profile
Aqueous solubility is a critical determinant of a drug's bioavailability. For MPAA, the presence of

the carboxylic acid group (pKa typically ~4-5) is the primary driver of its pH-dependent

solubility. At pH values below its pKa, the molecule will be predominantly in its neutral, less

soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a

carboxylate salt, which is significantly more polar and thus more soluble in aqueous media.
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Experimental Protocol: Thermodynamic Solubility
Assessment
The shake-flask method (ICH guideline Q6A) remains the gold standard for determining

thermodynamic solubility. This protocol ensures that a true equilibrium is reached between the

solid-state compound and the solution.

Objective: To determine the equilibrium solubility of MPAA in various aqueous buffers and a

relevant organic solvent.

Materials:

(5-Methyl-1H-pyrazol-1-yl)acetic acid (solid, >99% purity)

Phosphate Buffered Saline (PBS), pH 7.4

Citrate Buffer, pH 3.0

Acetate Buffer, pH 5.0

Dimethyl Sulfoxide (DMSO)

HPLC-grade water, acetonitrile, and formic acid

2 mL glass vials with screw caps

Orbital shaker with temperature control

0.22 µm syringe filters (PTFE or PVDF)

Calibrated HPLC-UV system

Methodology:

Preparation: Add an excess of solid MPAA to each vial (e.g., 5-10 mg). The key is to ensure

solid material remains at the end of the experiment, confirming saturation.
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Solvent Addition: Add 1 mL of the desired solvent (e.g., PBS pH 7.4) to each vial. Prepare

triplicates for each condition.

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant

temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to reach

thermodynamic equilibrium.

Sample Collection: After equilibration, allow the vials to stand for at least 1 hour to let

undissolved solids settle.

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a

0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid

artificially high results.

Dilution: Dilute the clear filtrate with an appropriate mobile phase to a concentration within

the calibrated range of the HPLC method.

Quantification: Analyze the diluted samples by a validated stability-indicating HPLC-UV

method. Calculate the concentration against a standard curve of known MPAA

concentrations.

Workflow for Solubility Determination
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Preparation

Equilibration

Sampling & Analysis

Add excess solid MPAA to vials

Add 1 mL of test solvent (e.g., PBS pH 7.4)

Shake at 25°C for 24-48 hours

Settle undissolved solids

Filter supernatant (0.22 µm)

Dilute filtrate

Quantify by HPLC-UV

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.

Illustrative Solubility Data
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The following table presents plausible, illustrative data for MPAA, reflecting expected

physicochemical behavior.

Solvent System pH Temperature (°C)
Illustrative
Solubility (µg/mL)

Citrate Buffer 3.0 25 150

Acetate Buffer 5.0 25 1,200

PBS 7.4 25 > 10,000

DMSO N/A 25 > 50,000

This data is for illustrative purposes only and must be confirmed experimentally.

Stability Profile and Forced Degradation
Forced degradation, or stress testing, is a regulatory requirement and a critical tool in drug

development. It involves subjecting the drug substance to conditions more severe than

accelerated stability testing to elucidate potential degradation pathways, identify degradation

products, and establish the stability-indicating nature of the analytical methods used.[8][9]

Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of MPAA under hydrolytic, oxidative, thermal, and

photolytic stress conditions as mandated by ICH guidelines (Q1A/Q1B).[10]

General Procedure:

Prepare a stock solution of MPAA (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50

acetonitrile:water).

For each stress condition, mix the MPAA stock with the stressor in a clear glass vial.

Expose the solution to the specified condition for a defined period.

At appropriate time points, withdraw an aliquot, neutralize the reaction if necessary (e.g., for

acid/base hydrolysis), and dilute for HPLC analysis.
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Aim for 5-20% degradation.[10] If degradation is too rapid or too slow, adjust the stressor

concentration, temperature, or duration.

Specific Stress Conditions:

Acid Hydrolysis:

Stressor: 0.1 M to 1 M Hydrochloric Acid (HCl).[10]

Conditions: Heat at 60-80°C for up to 72 hours.

Neutralization: Add an equivalent amount of NaOH before analysis.

Rationale: Simulates acidic environments (e.g., the stomach) and probes for acid-labile

functional groups.

Base Hydrolysis:

Stressor: 0.1 M to 1 M Sodium Hydroxide (NaOH).[10]

Conditions: Heat at 60-80°C for up to 72 hours.

Neutralization: Add an equivalent amount of HCl before analysis.

Rationale: Simulates alkaline environments and probes for base-labile groups. The

pyrazole ring itself is generally stable, but substituents can be affected.

Oxidative Degradation:

Stressor: 3% Hydrogen Peroxide (H₂O₂).[10]

Conditions: Room temperature for up to 72 hours.

Rationale: Tests susceptibility to oxidation. The nitrogen atoms in the pyrazole ring or the

benzylic-like protons on the acetic acid chain could be sites of oxidation.

Thermal Degradation:

Stressor: Heat.
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Conditions: Expose the solid drug substance and a solution to dry heat (e.g., 80°C) for up

to one week.

Rationale: Evaluates the intrinsic thermal stability of the molecule in both solid and

solution states.

Photostability:

Stressor: Light exposure according to ICH Q1B guidelines.

Conditions: Expose solid and solution samples to a light source providing an overall

illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy

of not less than 200 watt hours/square meter.

Control: A dark control sample, wrapped in aluminum foil, must be run in parallel.

Rationale: Determines if the molecule is light-sensitive, which has significant implications

for manufacturing, packaging, and storage.

Workflow for Forced Degradation Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stress Conditions

Analysis

MPAA Stock Solution (1 mg/mL)

Acid Hydrolysis
(0.1 M HCl, 80°C)

Base Hydrolysis
(0.1 M NaOH, 80°C)

Oxidation
(3% H₂O₂, RT)

Thermal
(80°C, Solid/Solution)

Photolytic
(ICH Q1B Light Box)

Neutralize (if needed)

Dilute Sample

Analyze by HPLC-UV/MS

Click to download full resolution via product page

Caption: General Workflow for Forced Degradation Studies.

Illustrative Stability Data
The following table summarizes plausible outcomes from forced degradation studies of MPAA.
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Stress
Condition

Reagent/Settin
g

Time
Illustrative
Degradation
(%)

Potential
Degradation
Pathway

Acid Hydrolysis 1 M HCl, 80°C 24 h < 5%

Generally stable;

potential for

minor ring

protonation

effects.

Base Hydrolysis 1 M NaOH, 80°C 24 h < 5%

Generally stable;

pyrazole ring is

robust.

Oxidation 3% H₂O₂, RT 24 h 15%
N-oxidation on

the pyrazole ring.

Thermal

(Solution)
80°C 72 h < 2%

Thermally stable

in solution.

Photostability ICH Q1B N/A 10%

Photolytic

rearrangement or

oxidation.

This data is for illustrative purposes only and must be confirmed experimentally.

Analytical Considerations
All solubility and stability studies must be supported by a validated, stability-indicating analytical

method.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV

detection is the workhorse for these studies. The method must be able to separate the

parent MPAA peak from any degradation products, impurities, or excipients.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for

identifying the molecular weights of degradation products formed during stress testing. This

information is the first step in structural elucidation of unknown degradants.
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Nuclear Magnetic Resonance (NMR): For novel or significant degradation products, isolation

followed by NMR spectroscopy is often required for unambiguous structural confirmation.

Conclusion
(5-Methyl-1H-pyrazol-1-yl)acetic acid possesses physicochemical characteristics that are

favorable for a drug candidate. Its pH-dependent aqueous solubility, driven by the carboxylic

acid moiety, provides a clear path for developing aqueous formulations and predicts good

solubility in the physiological pH range of the intestine. The pyrazole core imparts significant

chemical stability, with the molecule showing resistance to hydrolytic and thermal stress. Mild

susceptibility to oxidative and photolytic conditions is noted, which provides crucial information

for guiding manufacturing process controls, formulation development (e.g., inclusion of

antioxidants), and packaging selection (e.g., light-resistant containers).

The protocols and insights provided in this guide offer a robust framework for the systematic

evaluation of MPAA's solubility and stability. Rigorous execution of these studies is a

fundamental requirement to de-risk the development process and build a comprehensive data

package for regulatory submission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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